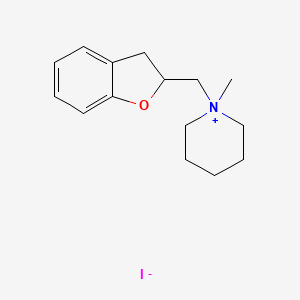![molecular formula C22H21N3O4 B5179991 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)
1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine, also known as NAP, is a compound that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being studied.
作用机制
The mechanism of action of 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine is still being studied, but it is thought to involve the modulation of several signaling pathways in the body. This compound has been shown to modulate the activity of several enzymes and receptors, including the cholinergic system, the glutamatergic system, and the adenosine system.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective, anti-tumor, and anti-inflammatory effects, this compound has been shown to have antioxidant and anti-apoptotic effects. This compound has also been shown to modulate the immune system and to have potential as an immunomodulatory agent.
实验室实验的优点和局限性
One advantage of using 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine in lab experiments is its reliability and reproducibility. The synthesis method for this compound is well-established, and the compound has been studied extensively in several areas. However, one limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to have therapeutic potential, it may also have toxic effects at high doses.
未来方向
There are several future directions for research on 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine. One area of research is the development of this compound derivatives with improved therapeutic potential and reduced toxicity. Another area of research is the exploration of the potential of this compound as an immunomodulatory agent. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a compound that has been studied extensively for its potential therapeutic applications. Its synthesis method is reliable and efficient, and it has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications make it an important area of research for the future.
合成方法
The synthesis of 1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine involves the reaction of 1-naphthol with acetic anhydride to form 1-(1-naphthyloxy)acetyl chloride, which is then reacted with 4-(4-nitrophenyl)piperazine to form this compound. This synthesis method has been used in several studies and has been shown to be reliable and efficient.
科学研究应用
1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine has been studied for its potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. In cancer, this compound has been shown to have anti-tumor effects and may have potential as a chemotherapy agent. In inflammation, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
属性
IUPAC Name |
2-naphthalen-1-yloxy-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(16-29-21-7-3-5-17-4-1-2-6-20(17)21)24-14-12-23(13-15-24)18-8-10-19(11-9-18)25(27)28/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUDHHAGQYUTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5179919.png)

![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)
![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
